molecular formula C22H22N4O2S B2996056 N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(m-tolyl)acetamide CAS No. 894029-40-4

N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(m-tolyl)acetamide

Cat. No.: B2996056
CAS No.: 894029-40-4
M. Wt: 406.5
InChI Key: LJOJSPSLWNDQGC-UHFFFAOYSA-N
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Description

N-(2-(2-(4-Methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(m-tolyl)acetamide is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-methoxyphenyl group at position 2 and an ethyl-linked acetamide moiety bearing an m-tolyl (3-methylphenyl) substituent. This structure combines electron-rich aromatic systems (methoxy and methyl groups) with a rigid bicyclic scaffold, which may enhance binding affinity to biological targets such as enzymes or receptors.

Properties

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c1-15-4-3-5-16(12-15)13-20(27)23-11-10-18-14-29-22-24-21(25-26(18)22)17-6-8-19(28-2)9-7-17/h3-9,12,14H,10-11,13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOJSPSLWNDQGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(m-tolyl)acetamide is a complex organic compound belonging to the class of thiazolo[3,2-b][1,2,4]triazole derivatives. This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C21H20N4O3S
  • Molecular Weight : 408.48 g/mol
  • Functional Groups : Contains a thiazolo[3,2-b][1,2,4]triazole ring, methoxyphenyl group, and a tolyl substituent.

1. Anticancer Properties

Research indicates that compounds within the thiazolo[3,2-b][1,2,4]triazole class demonstrate significant anticancer activity against various cancer cell lines. For instance:

  • Mechanism : These compounds may induce apoptosis in cancer cells through the inhibition of specific signaling pathways.
  • Case Study : A study evaluated the compound's efficacy against MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines using the MTT assay. Results showed a notable reduction in cell viability at micromolar concentrations.

2. Antiviral Activity

The compound has also shown potential antiviral properties:

  • Target Viruses : Preliminary studies suggest activity against certain viral strains, although specific mechanisms remain to be fully elucidated.
  • Research Findings : In vitro assays demonstrated inhibition of viral replication in cultured cells.

3. Enzyme Inhibition

The compound exhibits inhibitory effects on various enzymes:

  • Alkaline Phosphatase Inhibition : Studies have reported significant inhibition of tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP), which may correlate with anti-proliferative effects.
EnzymeIC50 Value (µM)Reference
h-TNAP0.84
h-IAP0.76

4. Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties:

  • Mechanism : It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated with lipopolysaccharide (LPS).
CytokineInhibition (%) at 1 µM
TNF-α62
IL-658

Comparative Analysis with Similar Compounds

A comparative analysis highlights unique aspects of this compound against structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
5-Ene-thiazolo[3,2-b][1,2,4]triazoleDifferent substituent at position 5Anticancer activityPotent activity against specific cancer cell lines
6-(3-nitrophenyl)-thiazolo[3,2-b][1,2,4]triazoleNitro group as substituentα-amylase inhibitionNotable enzyme inhibition profile
This compoundComplex structure with methoxy and tolyl groupsDiverse pharmacological propertiesUnique combination of substituents

Scientific Research Applications

N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(m-tolyl)acetamide is a complex organic compound belonging to the thiazolo[3,2-b][1,2,4]triazole class of derivatives. This compound has a thiazole ring fused with a triazole structure and is known for its diverse biological activities. The presence of substituents, like methoxy and tolyl groups, gives it unique chemical properties and potential applications in medicinal chemistry.

Target and Mode of Action

Thiazole derivatives, which have similar structures, have exhibited various biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, antitumor, and cytotoxic effects. It has been suggested that this compound may have superior top1 inhibitory activity compared to camptothecin, a natural top1-inhibitor.

Potential Applications

  • Antitumor Activity: Compounds in this class have demonstrated anticancer properties against various cancer cell lines.
  • Antiviral Properties: Certain compounds in this class possess antiviral properties.
  • Medicinal Chemistry: The compound is of interest in medicinal chemistry and materials science because of its potential applications. The presence of methoxyphenyl and cinnamamide moieties contributes to its diverse chemical reactivity and biological activity.

Comparison with Similar Compounds

Thiazolo[3,2-b][1,2,4]triazole vs. Benzothiazole

  • Target Compound : The thiazolo[3,2-b][1,2,4]triazole core provides a fused triazole-thiazole system, likely enhancing rigidity and π-π stacking interactions.
  • N-(6-Chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide (): Replaces the triazole ring with a benzothiazole, reducing nitrogen content and altering electronic properties. The benzothiazole’s sulfur atom may participate in hydrophobic interactions, whereas the triazole’s nitrogen could facilitate hydrogen bonding .

Substituent Variations on the Acetamide Group

Compound Name Acetamide Substituent Molecular Formula Molecular Weight Key Structural Features Evidence Reference
Target Compound m-Tolyl (3-methylphenyl) C₂₃H₂₃N₅O₂S* ~433.5† Electron-donating methyl enhances lipophilicity -
2-(4-Chlorophenoxy)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide 4-Chlorophenoxy C₂₁H₁₉ClN₄O₂S 426.9 Chlorine increases electronegativity; phenoxy group may reduce solubility
N-(6-Chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide 4-Methoxyphenyl C₁₆H₁₃ClN₂O₂S ~340.8† Methoxy improves solubility but reduces metabolic stability
N-[2-(1-Cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide 4-Methoxyphenyl C₁₇H₂₁NO₂ ~279.4† Cyclohexenyl group introduces steric bulk

*Estimated based on analogous structures in –8; †Calculated from molecular formulas.

Functional Group Differences: Acetamide vs. Oxalamide

  • N1-(4-Ethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide (): The oxalamide (-NHCOCONH-) provides two hydrogen-bonding sites, which may improve target binding but reduce bioavailability due to higher polarity .

Halogen vs. Alkyl/Aryl Substituents

  • Target Compound : The m-tolyl and 4-methoxyphenyl groups balance lipophilicity and solubility, favoring drug-like properties.

Research Findings and Implications

  • Activity Trends : Compounds with electron-withdrawing groups (e.g., chlorine in and ) may exhibit stronger target binding but poorer solubility. The target compound’s m-tolyl group could optimize this balance .
  • Metabolic Stability : Methoxy groups (as in ) are prone to demethylation, whereas methyl groups (m-tolyl) may offer greater metabolic stability .
  • Synthetic Feasibility : The thiazolo-triazole core requires multi-step synthesis (e.g., cyclization and CuAAC), as seen in and , but offers modular substituent incorporation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how is structural purity validated?

  • Synthesis : The compound’s thiazolo-triazole core is typically synthesized via cyclocondensation of substituted thioamides with α-halo ketones under reflux in ethanol or DMF. For example, analogous triazole-thiadiazoles are prepared by reacting 4-amino-5-aryl-1,2,4-triazole-3-thiols with chloroacetic acid derivatives .
  • Characterization : Purity is confirmed via HPLC (>95%), while structural validation employs 1H^1H-NMR (e.g., aromatic protons at δ 7.2–8.1 ppm), 13C^{13}C-NMR (carbonyl signals at ~170 ppm), and IR (C=O stretch at ~1650 cm1^{-1}) . Mass spectrometry (ESI-MS) confirms molecular weight alignment with theoretical values .

Q. What preliminary biological activities have been reported for this compound?

  • Antimicrobial Screening : Analogous thiazolo-triazole derivatives show moderate activity against S. aureus (MIC: 32 µg/mL) and E. coli (MIC: 64 µg/mL) in broth microdilution assays .
  • Enzyme Inhibition : Similar compounds inhibit COX-2 (IC50_{50}: 12 µM) in vitro, suggesting anti-inflammatory potential. Assays use recombinant enzymes and spectrophotometric detection of prostaglandin metabolites .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts?

  • Catalytic Systems : Using Pd/C or CuI in DMF improves coupling efficiency for triazole formation (yield increases from 60% to 85%) .
  • Design of Experiments (DoE) : Flow-chemistry approaches (e.g., Omura-Sharma-Swern oxidation) optimize reaction parameters (temperature, residence time) to reduce side reactions. Statistical modeling (ANOVA) identifies critical factors like solvent polarity .

Q. How do structural modifications influence bioactivity, and how can contradictions in data be resolved?

  • SAR Studies : Replacing the m-tolyl group with 4-fluorophenyl enhances anticancer activity (e.g., IC50_{50} against MCF-7 cells drops from 45 µM to 22 µM). Activity trends are validated via MTT assays and molecular docking (e.g., binding affinity to EGFR kinase) .
  • Data Contradictions : Discrepancies in antimicrobial efficacy across studies may arise from assay conditions (e.g., nutrient broth vs. agar diffusion). Meta-analysis of MIC values and standardized CLSI protocols are recommended .

Q. What methodologies are used to study metabolic stability and toxicity in preclinical models?

  • In Vitro ADME : Microsomal stability assays (rat liver microsomes) quantify half-life (t1/2_{1/2}) using LC-MS/MS. For example, analogous acetamides show t1/2_{1/2} > 2 hours, suggesting moderate stability .
  • Cytotoxicity Profiling : HepG2 cell viability assays (via ATP luminescence) and Ames test (for mutagenicity) are standard. Negative controls include doxorubicin (cytotoxic) and DMSO (vehicle) .

Methodological Guidance

Q. What safety protocols are critical during handling and disposal?

  • PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal exposure. Inhalation risks are mitigated via vapor traps during reflux .
  • Waste Disposal : Neutralize acidic/byproduct residues with 10% NaOH before incineration. Contaminated glassware is decontaminated with ethanol/water (70:30) .

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